D-Fructose-2,5-13C2
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Overview
Description
D-Fructose-2,5-13C2 is a fructose molecule labeled with two 13-carbon isotopes. This compound has the chemical formula C6H12O6 and a molar mass of 180.15588 g/mol . It is a colorless crystal that is soluble in water and is widely used in biochemical research to study metabolic pathways by tracking the transformation of the labeled carbon atoms .
Scientific Research Applications
D-Fructose-2,5-13C2 is extensively used in scientific research, particularly in the study of metabolic pathways. By introducing a 13C isotope label into the molecule, researchers can follow its transformation in metabolic pathways such as fructose metabolism and glycolytic pathways . This compound is also used in nuclear magnetic resonance (NMR) spectroscopy to probe molecular structures and dynamics. Additionally, it finds applications in metabolic flux analysis, where it helps scrutinize carbon flow within metabolic pathways.
Safety and Hazards
Mechanism of Action
Target of Action
D-Fructose-2,5-13C2 is an isotope-labelled analog of D-Fructose . D-Fructose is a monosaccharide that naturally occurs in a large number of fruits and plants . The primary targets of D-Fructose are the enzymes involved in its metabolism, such as hexokinase, phosphofructokinase, and pyruvate kinase .
Mode of Action
This compound, like its unlabelled counterpart D-Fructose, is metabolized by the body’s enzymatic processes. It is phosphorylated by hexokinase isoenzymes, likely stimulated by D-glucose . The unique properties of fructose metabolism allow for fructose to serve as a physiological signal of normal dietary sugar consumption .
Biochemical Pathways
This compound is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The metabolism of this compound can also contribute to gluconeogenesis, the pathway leading to the formation of D-glucose from pyruvate .
Pharmacokinetics
It can be inferred from the metabolism of d-fructose that this compound is rapidly cleared by the intestines and liver, and is catabolized for energetic purposes, converted to glucose and its polymeric storage form, glycogen, or to fatty acids and is stored as triglycerides .
Result of Action
The metabolism of this compound results in the production of energy in the form of ATP, as well as the generation of metabolic intermediates for the synthesis of various biomolecules . When consumed in excess, the unique properties of fructose may contribute to the pathogenesis of cardiometabolic disease .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of D-glucose can suppress the deuteration of the C1 of D-[1-13C]glucose generated by hepatocytes exposed to this compound . This suggests that the metabolic environment can significantly influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of D-Fructose-2,5-13C2 are not well-studied. It is known that D-Fructose, the non-isotope labelled analog of this compound, plays a significant role in various biochemical reactions . D-Fructose can be metabolized in the liver and the small intestine . The glucose-activating transcription factor Chrebp regulates the expression of Glut5, Khk, aldolase b, and Tkfc, which are involved in fructose metabolism .
Cellular Effects
The cellular effects of this compound are not well-documented. D-Fructose, its non-isotope labelled analog, has been shown to influence cell function . For example, exogenous D-glucose can suppress the deuteration of the C1 of D-[1-13C]glucose generated by hepatocytes exposed to D-[1-13C]fructose or D-[6-13C]fructose .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. D-Fructose, its non-isotope labelled analog, is known to exert its effects at the molecular level . For instance, D-Fructose can be metabolized through various pathways, including the polyol pathway .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on D-Fructose, its non-isotope labelled analog, have shown that it can be metabolized in the liver and the small intestine .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Studies on D-Fructose, its non-isotope labelled analog, have shown that it can influence glucose and lipid metabolism .
Metabolic Pathways
The metabolic pathways of this compound are not well-documented. D-Fructose, its non-isotope labelled analog, is known to be involved in various metabolic pathways, including the polyol pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. D-Fructose, its non-isotope labelled analog, is known to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Studies on D-Fructose, its non-isotope labelled analog, have shown that it can be localized in various subcellular compartments .
Preparation Methods
This can be achieved by selective synthesis of 13C labels . One method involves the use of ionic liquid catalysts accompanied by metal salts such as strontium chloride to induce the formation of acetonides from D-fructose . This process is advantageous as it provides satisfactory yields without isomerization to more stable cyclic ketals .
Chemical Reactions Analysis
D-Fructose-2,5-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetone, and metal salts . For example, in the presence of concentrated sulfuric acid, D-fructose can form isomeric acetonides . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
D-Fructose-2,5-13C2 is unique due to its dual 13C isotope labeling, which allows for detailed tracking of metabolic transformations. Similar compounds include other isotope-labeled fructose molecules such as D-Fructose-1-13C and D-Fructose-6-13C. These compounds also find applications in metabolic research but differ in the specific carbon atoms that are labeled, which can influence the pathways and transformations that can be studied.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of D-Fructose-2,5-13C2 involves the conversion of glucose-6-phosphate to D-fructose-6-phosphate and then to D-fructose-2,5-13C2. The 13C2 label will be introduced during the conversion of glucose-6-phosphate to D-fructose-6-phosphate using labeled carbon dioxide.", "Starting Materials": [ "Glucose-6-phosphate", "Carbon dioxide (13CO2)", "ATP", "NADPH", "Enzymes (aldolase, transketolase, transaldolase)" ], "Reaction": [ "Glucose-6-phosphate is converted to D-fructose-6-phosphate using aldolase enzyme.", "D-fructose-6-phosphate is converted to D-fructose-1,6-bisphosphate using ATP.", "D-fructose-1,6-bisphosphate is cleaved into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate using aldolase enzyme.", "Dihydroxyacetone phosphate is converted to D-glyceraldehyde-3-phosphate using triosephosphate isomerase enzyme.", "D-glyceraldehyde-3-phosphate is converted to fructose-6-phosphate using transketolase enzyme.", "Fructose-6-phosphate is converted to D-fructose-2,5-13C2 using transaldolase enzyme and 13CO2 as a carbon source.", "NADPH is used as a cofactor in the transketolase and transaldolase reactions." ] } | |
CAS No. |
141258-84-6 |
Molecular Formula |
C6H12O6 |
Molecular Weight |
182.141 |
IUPAC Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1 |
InChI Key |
BJHIKXHVCXFQLS-XRBZVELWSA-N |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Synonyms |
Advantose FS 95-2,5-13C2; D-(-)-Fructose-2,5-13C2; D-(-)-Levulose-2,5-13C2; D-Arabino-2-hexulose-2,5-13C2; Fructose-2,5-13C2; Fruit Sugar-2,5-13C2; Fujifructo L 95-2,5-13C2; Furucton-2,5-13C2; Hi-Fructo 970-2,5-13C2; Krystar-2,5-13C2; Krystar 300-2,5 |
Origin of Product |
United States |
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